2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is a chemical compound classified under the coumarin family, which consists of aromatic organic compounds characterized by a benzopyrone structure. This specific compound features a phenyl group at the 3-position and a methanesulfonate ester at the 7-position of the chromen-2-one core. Its chemical identity is defined by the International Union of Pure and Applied Chemistry name (2-oxo-3-phenylchromen-7-yl) methanesulfonate, and it is associated with the CAS number 869080-74-0.
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate typically involves the O-sulfonation of 7-hydroxy-2H-chromen-2-one derivatives. A common synthetic route includes reacting 7-hydroxy-2H-chromen-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine, using dichloromethane as the solvent. This method allows for efficient formation of the desired sulfonate ester.
The molecular formula of 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is , with a molecular weight of approximately 303.34 g/mol. The structure consists of a chromenone core with substituents that confer specific properties to the compound.
The primary reactions involving 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate include hydrolysis to yield 7-hydroxy-2H-chromen-2-one and various substitution reactions where different nucleophiles can react with the methanesulfonate group, leading to a range of substituted derivatives.
The mechanism of action for 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate primarily revolves around its potential biological activities. Research indicates that compounds in this class may exhibit antimicrobial and anticancer properties due to their structural similarity to other biologically active coumarins. The exact pathways are still under investigation but may involve interactions with cellular targets leading to apoptosis or inhibition of cell proliferation.
Key physical properties include:
The compound is stable under standard conditions but may undergo hydrolysis in the presence of water or moisture, leading to the release of methanesulfonic acid and regeneration of the hydroxy derivative .
The applications of 2-oxo-3-phenyl-2H-chromen-7-y-methanesulfonate span various fields:
The coumarin nucleus (1-benzopyran-2-one) represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile, synthetic tractability, and capacity for strategic functionalization. Naturally occurring and synthetic coumarins exhibit a broad spectrum of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and notably, anticancer effects [6]. The planar bicyclic structure facilitates π-stacking interactions with biological targets, while the lactone functionality provides a hydrogen-bond acceptor site essential for molecular recognition processes [8].
The anticancer potential of coumarin derivatives is particularly well-documented, with mechanisms spanning kinase inhibition, cell cycle arrest, angiogenesis suppression, and induction of apoptosis. Structural modifications at key positions (C3, C4, C6, and C7) profoundly influence bioactivity profiles. For instance, the introduction of phenyl groups at C3 enhances interactions with hydrophobic enzyme pockets, while C7 substitutions modulate electronic properties and solubility [6]. These derivatives demonstrate remarkable target selectivity against critical oncological pathways, including protein kinases (CDK9, MEK), histone deacetylases (HDACs), and thioredoxin reductases [6].
Table 1: Biological Activities of Key Coumarin Derivatives with Structural Analogies to 2-Oxo-3-phenyl-2H-chromen-7-yl Methanesulfonate
Substituent Pattern | Biological Target | Potency (IC₅₀) | Molecular Mechanism |
---|---|---|---|
3-(4-Bromophenyl)-4-oxo [3] | Kinases (Unspecified) | Sub-μM range | Inhibition of phosphorylation cascades |
Sulfamide-oxadiazole | MEK/NO pathways | <1 μM | Dual MEK inhibition and nitric oxide donation |
Hydroxamate | Histone deacetylases (HDACs) | Nanomolar range | Epigenetic modulation via histone acetylation |
Chalcone-aminocoumarin | Thioredoxin reductase | 3.6 μM | Oxidative stress induction / Theranostic probe |
The structural adaptability of the coumarin core enables its integration into hybrid molecules and multitargeted ligands. Recent innovations include coumarin-chalcone hybrids acting as theranostic agents (simultaneous inhibition of thioredoxin reductase and fluorescence-based diagnostics) and photo-triggered drug delivery systems (PTDDSs) incorporating carbazole-coumarin architectures for controlled chemotherapeutic release . These advancements underscore the coumarin scaffold's centrality in developing precision oncology therapeutics.
The C7 position of the coumarin nucleus exhibits heightened nucleophilicity due to electron donation from the pyrone oxygen, making it ideal for oxygen-based derivatization. Methanesulfonate (mesylate) esterification at this site introduces critical physicochemical and biological properties unattainable with simpler substituents [3] [10]. This modification serves three primary objectives:
Table 2: Synthetic Applications of C7 Methanesulfonate as a Reactive Handle
Nucleophile | Reaction Conditions | Product Class | Application Potential |
---|---|---|---|
Primary/Secondary Amines | DMF, 25-60°C, Base (e.g., Et₃N) | 7-Aminocoumarins | Kinase inhibitors, Fluorescent probes |
Thiophenols/Thiols | DMSO or DMF, RT-80°C | 7-(Aryl/Alkylthio)coumarins | Antioxidants, Anticancer agents |
Sodium Azide | DMF, 50-80°C | 7-Azidocoumarin | Click chemistry precursors, Proteomics |
Carbanions (Malonates) | THF, -78°C to RT, n-BuLi | C7-Alkylated Coumarins | Extended π-systems for materials science |
The strategic placement of the mesylate at C7 is further justified by molecular docking studies of analogous compounds. These studies suggest that substituents at C7 project into solvent-exposed or flexible regions of enzyme active sites (e.g., kinase ATP-binding pockets), allowing accommodation of the sulfonate group or its displacement products without steric clash, unlike bulkier C3 or C4 positions occupied by the essential phenyl and carbonyl groups [3] [6].
The incorporation of sulfonate esters into coumarin architectures represents a significant evolution in medicinal chemistry strategies, driven by the need to optimize pharmacokinetic properties and synthetic efficiency. Early coumarin sulfonates (e.g., simple alkyl or aryl sulfonates) were primarily investigated for their anticoagulant properties, inspired by the natural coumarin warfarin [8]. However, the discovery of 7-benzyloxy coumarin sulfonates as potent and selective monoamine oxidase inhibitors (MAOIs) marked a critical turning point in the late 1990s and early 2000s [8].
Research groups, notably that of Prof. Angelo Carotti, systematically explored structure-activity relationships (SAR) of 7-substituted coumarins. Their seminal work revealed that 7-O-benzylsulfonate derivatives exhibited reversed MAO A/B selectivity profiles compared to neutral 7-benzyloxycoumarins. X-ray crystallography and computational studies (CoMFA, CoMSIA, MM-GBSA) provided mechanistic insights: the sulfonate group formed crucial hydrogen bonds with Gln215 in MAO A, while steric and electrostatic maps guided the design of isoform-selective inhibitors [8]. This era established the sulfonate ester not merely as an inert solubilizing group but as a pharmacophoric element capable of dictating target engagement.
Table 3: Historical Development Timeline of Bioactive Coumarin Sulfonates
Era | Key Development | Representative Compound/Class | Therapeutic Area |
---|---|---|---|
1980s-1990s | Exploration of simple coumarin sulfonates | 7-Methanesulfonylcoumarin | Anticoagulant research |
Late 1990s | Discovery of MAO-B inhibition by 7-benzylsulfonylcoumarins | 7-(3-Chlorobenzyloxy)-coumarin sulfonate esters | Neurodegenerative diseases |
Early 2000s | Rational design of MAO-A selective sulfonates | NW-1772 (Reversible MAO-B inhibitor) | Parkinson's disease |
2010s-Present | Mesylate as synthetic handle for C7 diversification | 3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate [3] | Anticancer agent development |
The modern era exploits coumarin mesylates primarily as synthetic intermediates. Compounds like 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 610753-88-3) exemplify this paradigm [3]. Their primary utility lies not necessarily in their intrinsic activity, but in their capacity for efficient conversion into more complex derivatives via nucleophilic substitution. This approach accelerates SAR exploration around the C7 position, critical for optimizing potency and selectivity against challenging targets like protein kinases and HDACs implicated in cancer. Furthermore, the methanesulfonate group contributes to favorable crystal packing, as evidenced in structurally related esters like 2-oxo-2H-chromen-7-yl 3-methylbutanoate, facilitating characterization and supporting co-crystallization studies with target proteins [5] [10].
The trajectory of coumarin-based sulfonate esters illustrates a shift from viewing these groups solely as terminal functionalities to strategically employing them as versatile chemical tools. This evolution enables the rapid generation of chemically diverse libraries for biological screening, solidifying their role in contemporary drug discovery pipelines focused on oncology and central nervous system disorders [3] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1